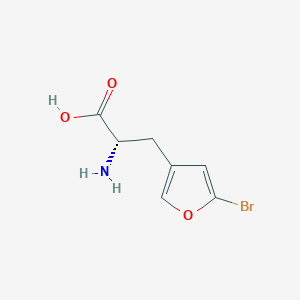![molecular formula C12H16N2 B13312234 4-[(3-Methylbutan-2-yl)amino]benzonitrile](/img/structure/B13312234.png)
4-[(3-Methylbutan-2-yl)amino]benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(3-Methylbutan-2-yl)amino]benzonitrile is an organic compound with the molecular formula C12H16N2 It is characterized by the presence of a benzonitrile group attached to an amino group, which is further substituted with a 3-methylbutan-2-yl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Methylbutan-2-yl)amino]benzonitrile typically involves the reaction of 4-chlorobenzonitrile with 3-methylbutan-2-amine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution of the chlorine atom by the amine group. The reaction conditions generally include:
- Solvent: Anhydrous ethanol or methanol
- Temperature: 60-80°C
- Reaction Time: 12-24 hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds.
化学反応の分析
Types of Reactions
4-[(3-Methylbutan-2-yl)amino]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or hydroxyl derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of 4-[(3-Methylbutan-2-yl)amino]benzoic acid or 4-[(3-Methylbutan-2-yl)amino]benzaldehyde.
Reduction: Formation of 4-[(3-Methylbutan-2-yl)amino]benzylamine.
Substitution: Formation of various substituted benzonitrile derivatives.
科学的研究の応用
4-[(3-Methylbutan-2-yl)amino]benzonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-[(3-Methylbutan-2-yl)amino]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 4-[(3-Methylbutan-2-yl)amino]methylbenzonitrile
- 4-[(3-Methylbutan-2-yl)amino]benzaldehyde
- 4-[(3-Methylbutan-2-yl)amino]benzoic acid
Uniqueness
4-[(3-Methylbutan-2-yl)amino]benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.
特性
分子式 |
C12H16N2 |
|---|---|
分子量 |
188.27 g/mol |
IUPAC名 |
4-(3-methylbutan-2-ylamino)benzonitrile |
InChI |
InChI=1S/C12H16N2/c1-9(2)10(3)14-12-6-4-11(8-13)5-7-12/h4-7,9-10,14H,1-3H3 |
InChIキー |
CMBRLXNNHKXMFK-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C)NC1=CC=C(C=C1)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


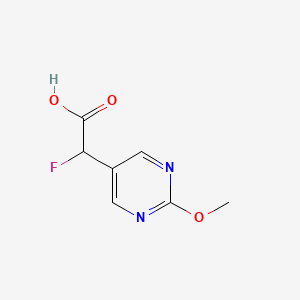
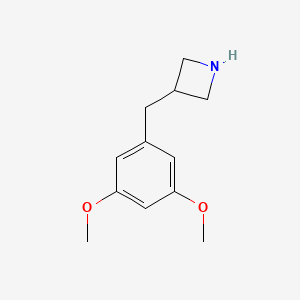

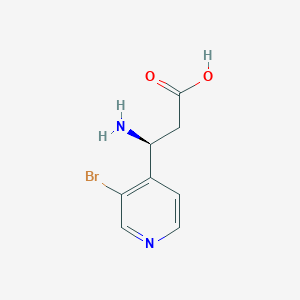

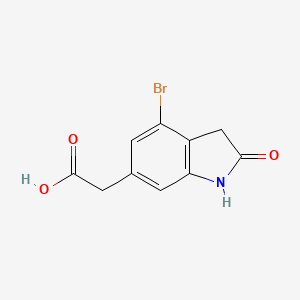
amine](/img/structure/B13312193.png)
![5-Fluoro-1H,2H,2aH,3H,7bH-indeno[1,2-b]azet-2-one](/img/structure/B13312195.png)
![1-{[(3,5-Dimethylphenyl)methyl]amino}propan-2-ol](/img/structure/B13312210.png)
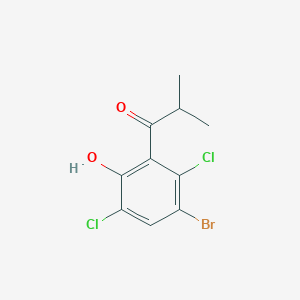

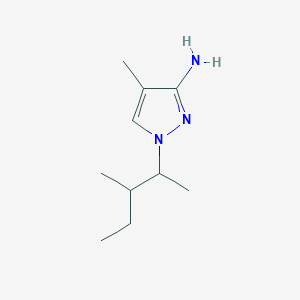
amine](/img/structure/B13312219.png)
